3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Description
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (molecular formula: C₁₉H₁₉ClO₃) is a benzaldehyde derivative featuring an allyl group at position 3, a 4-chlorobenzyl ether substituent at position 4, and an ethoxy group at position 3. Its average molecular mass is 330.808 g/mol, with a monoisotopic mass of 330.102272 g/mol . The compound is identified by CAS RN 6461-76-3 and ChemSpider ID 771324. Its structure combines aromatic, ether, and aldehyde functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-3-5-16-10-15(12-21)11-18(22-4-2)19(16)23-13-14-6-8-17(20)9-7-14/h3,6-12H,1,4-5,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUQVOJFMFUAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with 3-allyl-5-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
a) Halogen-Substituted Benzyl Analogs
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde (C₁₈H₁₇BrO₃):
- Molecular weight: 361.23 g/mol.
- Substitutions: Bromine replaces chlorine on the benzyl group; methoxy replaces ethoxy at position 5.
- Impact: The bromine atom increases molecular weight (vs. chlorine) and may enhance lipophilicity. Methoxy’s smaller size compared to ethoxy could reduce steric hindrance .
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde (C₁₇H₁₆ClIO₃): Molecular weight: 434.66 g/mol (monoisotopic). Substitutions: Iodine replaces the allyl group at position 5. Impact: The iodine atom significantly increases mass and may alter electronic properties due to its polarizability .
b) Hydroxy and Azo Group Derivatives
- 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (C₁₄H₁₁ClO₃): Yield: 49.1% (synthesis via etherification). ESI-MS m/z: 260.9 [M+H]⁺. Impact: The absence of allyl and ethoxy groups simplifies the structure but reduces steric bulk.
4-Phenyldiazenyl-4’-[(4-chlorobenzyl)oxy]biphenyl derivatives :
Functional Group Variations
a) Allyl vs. Methoxy/Ethoxy Modifications
3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (C₁₅H₁₈O₃):
5-Allyl-2-hydroxy-3-methoxybenzaldehyde (C₁₁H₁₂O₃):
Key Research Findings
- Synthetic Routes: The target compound’s analogs are often synthesized via nucleophilic substitution (e.g., reaction of hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol/K₂CO₃) .
Biological Activity
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (C19H19ClO3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Allyl group : Contributing to its reactivity.
- 4-Chlorobenzyloxy group : Enhancing its interaction with biological targets.
- Ethoxy group : Potentially influencing solubility and bioavailability.
The molecular weight of this compound is approximately 330.81 g/mol, making it a relatively large molecule within the class of substituted benzaldehydes .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. Notably, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to various biological effects such as modulation of cellular pathways involved in oxidative stress and apoptosis .
Antiviral Activity
One of the most significant areas of investigation for this compound is its role as a precursor in the synthesis of CCR5 antagonists. CCR5 is a co-receptor that HIV uses to enter human cells. By targeting this receptor, compounds derived from this compound could potentially inhibit HIV infection .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including allylation and etherification processes. These synthetic pathways are crucial for generating compounds with enhanced biological activity .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations can influence biological activity:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde | Contains an allyloxy group instead of chlorobenzyl | Lacks halogen substitution |
| 3-Allyl-4-(iodobenzyl)oxy-5-methoxybenzaldehyde | Iodine substitution at the benzyl position | Different halogen may affect reactivity |
| 3-Methyl-4-(4-chlorobenzyl)oxybenzaldehyde | Methyl group instead of allyl | Variation in steric effects |
This table illustrates that the presence of both allyl and ethoxy groups may enhance the biological activity of this compound compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
